Cas no 2137652-95-8 (Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl-)
Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl- Chemical and Physical Properties
Names and Identifiers
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- Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl-
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- Inchi: 1S/C15H29N3O2/c1-11(2)12(3)17-14(19)18-13-4-6-15(7-5-13)10-16-8-9-20-15/h11-13,16H,4-10H2,1-3H3,(H2,17,18,19)
- InChI Key: XETLWGNEPSEMDU-UHFFFAOYSA-N
- SMILES: N(C(C)C(C)C)C(NC1CCC2(OCCNC2)CC1)=O
Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-768586-0.05g |
3-(3-methylbutan-2-yl)-1-{1-oxa-4-azaspiro[5.5]undecan-9-yl}urea |
2137652-95-8 | 95.0% | 0.05g |
$948.0 | 2025-02-22 | |
| Enamine | EN300-768586-0.1g |
3-(3-methylbutan-2-yl)-1-{1-oxa-4-azaspiro[5.5]undecan-9-yl}urea |
2137652-95-8 | 95.0% | 0.1g |
$993.0 | 2025-02-22 | |
| Enamine | EN300-768586-0.25g |
3-(3-methylbutan-2-yl)-1-{1-oxa-4-azaspiro[5.5]undecan-9-yl}urea |
2137652-95-8 | 95.0% | 0.25g |
$1038.0 | 2025-02-22 | |
| Enamine | EN300-768586-0.5g |
3-(3-methylbutan-2-yl)-1-{1-oxa-4-azaspiro[5.5]undecan-9-yl}urea |
2137652-95-8 | 95.0% | 0.5g |
$1084.0 | 2025-02-22 | |
| Enamine | EN300-768586-1.0g |
3-(3-methylbutan-2-yl)-1-{1-oxa-4-azaspiro[5.5]undecan-9-yl}urea |
2137652-95-8 | 95.0% | 1.0g |
$1129.0 | 2025-02-22 | |
| Enamine | EN300-768586-2.5g |
3-(3-methylbutan-2-yl)-1-{1-oxa-4-azaspiro[5.5]undecan-9-yl}urea |
2137652-95-8 | 95.0% | 2.5g |
$2211.0 | 2025-02-22 | |
| Enamine | EN300-768586-5.0g |
3-(3-methylbutan-2-yl)-1-{1-oxa-4-azaspiro[5.5]undecan-9-yl}urea |
2137652-95-8 | 95.0% | 5.0g |
$3273.0 | 2025-02-22 | |
| Enamine | EN300-768586-10.0g |
3-(3-methylbutan-2-yl)-1-{1-oxa-4-azaspiro[5.5]undecan-9-yl}urea |
2137652-95-8 | 95.0% | 10.0g |
$4852.0 | 2025-02-22 |
Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl- Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl-
Comprehensive Guide to Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl- (CAS No. 2137652-95-8)
Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl- (CAS No. 2137652-95-8) is a specialized urea derivative with a unique molecular structure, combining a spirocyclic framework with a branched alkyl substituent. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive scaffold. Its 1-oxa-4-azaspiro[5.5]undecane moiety is particularly noteworthy, as spirocyclic structures are increasingly explored for their ability to enhance molecular rigidity and target selectivity in drug design.
The growing demand for novel heterocyclic compounds in medicinal chemistry has positioned Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl- as a candidate for kinase inhibitors and GPCR modulators. Researchers are investigating its role in addressing challenges like drug resistance and CNS permeability, key pain points in modern therapeutics. The compound’s lipophilic efficiency (LipE) profile also makes it relevant to discussions about fragment-based drug discovery, a trending topic in AI-driven molecular design.
From a synthetic chemistry perspective, the spirocyclic urea core of this compound offers intriguing possibilities for diversity-oriented synthesis. Its 1,2-dimethylpropyl side chain introduces steric effects that could influence conformational stability, a property increasingly studied through computational chemistry tools like molecular dynamics simulations. These aspects align with current industry focus on 3D molecular complexity as a strategy to improve intellectual property landscapes for new chemical entities.
In material science applications, derivatives of Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl- have shown promise as supramolecular building blocks. The compound’s ability to form hydrogen-bonded networks through its urea functionality while maintaining structural diversity via its spiro system makes it interesting for smart material development. This resonates with emerging interests in stimuli-responsive polymers and molecular machines, frequently searched topics in nanotechnology forums.
The commercial availability of CAS 2137652-95-8 through specialty chemical suppliers reflects its importance as a research-grade intermediate. Market analysis indicates growing procurement queries from biotech startups and academic laboratories, particularly those working on protein degradation platforms like PROTACs. Its structural features suggest potential utility in designing E3 ligase binders, connecting it to one of the most searched concepts in contemporary drug discovery.
Environmental and ADMET properties of Urea, N-(1,2-dimethylpropyl)-N'-1-oxa-4-azaspiro[5.5]undec-9-yl- remain active research areas. Computational predictions using QSAR models suggest favorable metabolic stability parameters, making it a subject of interest in green chemistry discussions. These aspects are particularly relevant given increasing regulatory focus on sustainable molecular design principles throughout the chemical industry.
Analytical characterization of this compound typically involves advanced techniques like 2D NMR and high-resolution mass spectrometry due to its complex stereochemistry. The spiro[5.5]undecane system creates distinctive spectral patterns that serve as valuable teaching examples in spectral interpretation courses, linking this compound to educational applications in chemistry pedagogy.
Future research directions for CAS 2137652-95-8 may explore its utility in catalytic applications or as a chiral auxiliary. The compound’s structural features suggest potential for creating asymmetric induction in synthetic transformations, connecting to industry needs for stereoselective synthesis methods. These possibilities position it as a molecule worth monitoring in chemical innovation pipelines.
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